molecular formula C19H15NO5 B2732328 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid CAS No. 1207029-23-9

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid

Cat. No.: B2732328
CAS No.: 1207029-23-9
M. Wt: 337.331
InChI Key: YVSGVIFVZGRSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research has focused on synthesizing and analyzing the structural and conformational properties of chromene derivatives. For instance, Ciolkowski et al. (2009) studied the synthesis, structural, and conformational aspects of chromane derivatives, which are closely related to the chromene family. They confirmed the structures of the resultant compounds through IR, NMR spectroscopy, mass spectrometry, and elemental analysis, providing insights into their conformational behaviors in solutions Ciolkowski et al., 2009.

Hybrid Compounds Synthesis

The synthesis of hybrid compounds based on chromene structures has been explored for developing new materials with potential pharmacophoric applications. Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, highlighting the versatility of chromene derivatives in creating new chemical entities with desirable properties Ivanova et al., 2019.

Photoinduced Polymerization

Chromene derivatives have been investigated for their role in photoinduced free-radical polymerizations. A study by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids in conjunction with chromene derivatives as electron donors in photoinduced free-radical polymerizations. This research underscores the potential of chromene derivatives in polymer science, particularly in initiating polymerization through photoinduced electron transfer Wrzyszczyński et al., 2000.

Antibacterial Activities

The antibacterial activities of chromene derivatives have been a subject of interest. Novel organotin(IV) complexes derived from 4-(diethylamino)benzoic acid, closely related to chromene structures, have been synthesized and screened for their in vitro antibacterial activity. This research indicates the potential application of chromene derivatives in developing new antibacterial agents Yip-Foo Win et al., 2010.

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including chromene derivatives, have been synthesized and their crystal structures and photophysical properties studied. Such research highlights the use of chromene derivatives in creating materials with unique optical properties, which could have applications in optoelectronics and photonics Sivakumar et al., 2011.

Properties

IUPAC Name

4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSGVIFVZGRSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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